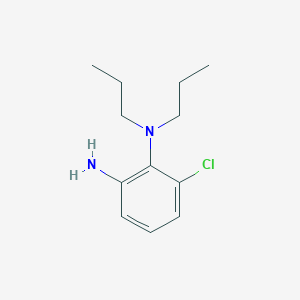

3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine

描述

Core Structural Features

The compound’s structure includes:

- Benzene ring : Six-membered aromatic carbon ring.

- Chlorine substituent : At position 3 (meta to the amino groups).

- Amino groups : Primary amine at position 1 and secondary amine at position 2, with dipropyl groups.

| Property | Value |

|---|---|

| IUPAC Name | 3-Chloro-N²,N²-dipropyl-1,2-benzenediamine |

| CAS Number | 926210-36-8 |

| Molecular Formula | C₁₂H₁₉ClN₂ |

| Molecular Weight | 226.74 g/mol |

| SMILES Code | CCCN(CCC)C1=C(C=CC=C1Cl)N |

Synonyms and Related Compounds

This nomenclature reflects the positional arrangement of substituents and functional groups on the benzene ring.

Historical Development and Discovery

While direct historical records for 3-chloro-N²,N²-dipropyl-1,2-benzenediamine are limited, its development aligns with broader trends in benzenediamine chemistry:

- Synthetic Routes :

- Applications in Research :

Positional Isomerism in Chlorinated Benzenediamine Derivatives

Positional isomerism significantly impacts the chemical and physical properties of benzenediamine derivatives. Below is a comparative analysis of key isomers:

Key Isomers and Their Characteristics

Mechanistic Implications of Positional Isomerism

Electronic Effects :

Steric Effects :

Applications in Synthesis :

属性

IUPAC Name |

3-chloro-2-N,2-N-dipropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2/c1-3-8-15(9-4-2)12-10(13)6-5-7-11(12)14/h5-7H,3-4,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRACGRDYVYVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine typically involves the following steps:

Nitration: The starting material, 1,2-dichlorobenzene, undergoes nitration to form 3-chloro-1,2-dinitrobenzene.

Reduction: The nitro groups are then reduced to amine groups, resulting in 3-chloro-1,2-benzenediamine.

Alkylation: Finally, the amine groups are alkylated with propyl halides under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反应分析

Types of Reactions

3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

The compound is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities. Research indicates that derivatives of benzenediamine exhibit significant pharmacological potential, including:

- Antimicrobial Activity : Studies have shown that certain benzenediamine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of chlorine atoms in the structure often enhances antibacterial properties, making these compounds viable candidates for developing new antibiotics.

- Anticancer Activity : Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, modifications to the benzenediamine structure have led to the discovery of potent inhibitors targeting specific cancer pathways . The ability to form hydrogen bonds with biological targets plays a crucial role in their efficacy.

- Anti-inflammatory Effects : Some studies suggest that benzenediamine derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .

Catalysis

Synthesis of Benzimidazole Derivatives

3-Chloro-N2,N2-dipropyl-1,2-benzenediamine can serve as a precursor for synthesizing benzimidazole derivatives, which are important in drug development. Recent advancements in synthetic methodologies highlight its utility in:

- Solvent-Free Reactions : The compound can participate in condensation reactions under solvent-free conditions, yielding high product yields and reduced environmental impact . This method is advantageous for large-scale synthesis in pharmaceutical applications.

- Nanocatalysis : Research has explored the use of nanoparticles as catalysts for reactions involving benzenediamines. For example, manganese dioxide nanoparticles have been employed to facilitate the synthesis of various benzimidazoles from 3-chloro-N2,N2-dipropyl-1,2-benzenediamine .

Material Science

Applications in Organic Electronics

The structural characteristics of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Compounds with similar frameworks have demonstrated excellent phosphorescence and thermal stability, making them ideal candidates for OLED materials . Their incorporation into electronic devices could enhance performance and efficiency.

- Thermally Stable Polymers : The compound's derivatives may also be utilized in creating thermally stable polymers suitable for high-performance applications, including protective coatings and advanced materials used in electronics and aerospace .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzenediamine derivatives against Mycobacterium tuberculosis. Among them, a derivative of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis of benzimidazole derivatives using 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine as a starting material. The reaction conditions were fine-tuned to achieve high yields and short reaction times using nanocrystalline magnesium oxide as a catalyst .

作用机制

The mechanism of action of 3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 3-chloro-N²,N²-dipropyl-1,2-benzenediamine and similar ortho-phenylenediamine derivatives:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The dipropyl groups in the target compound increase steric hindrance and hydrophobicity compared to smaller methyl groups (e.g., N,N-dimethyl-1,2-benzenediamine). This may reduce solubility in polar solvents but enhance compatibility with non-polar matrices .

- Electron-Withdrawing vs. Donating Groups : The chloro group at position 3 is electron-withdrawing, which deactivates the benzene ring toward electrophilic substitution. In contrast, methyl groups (e.g., in 4-methyl-1,2-benzenediamine) are electron-donating, activating the ring .

Reactivity in Oxidative Condensation Reactions

highlights that substituents on the benzene ring significantly influence reaction rates in iodine-promoted oxidative condensations with saccharides. For example:

- Electron-donating groups (e.g., methyl) : Accelerate reactions by stabilizing transition states. 4-Methyl-1,2-benzenediamine reacts efficiently at room temperature .

- Electron-withdrawing groups (e.g., nitro, chloro) : Require elevated temperatures due to ring deactivation. For instance, 4-nitro-1,2-benzenediamine necessitates heating for effective reactivity .

Implications for 3-Chloro-N²,N²-Dipropyl-1,2-Benzenediamine: The chloro substituent likely reduces its reactivity in similar oxidative condensations compared to methylated analogs. However, the bulky dipropyl groups may further hinder nucleophilic or electrophilic attacks, making it less reactive than even mono-chloro derivatives like 4,5-dichloro-1,2-benzenediamine.

Physicochemical Properties

- Solubility : Dipropyl groups enhance lipophilicity, reducing aqueous solubility compared to N,N-dimethyl-1,2-benzenediamine. This property could be advantageous in organic-phase reactions or as a precursor for hydrophobic polymers.

- Thermal Stability : Bulky alkyl groups may improve thermal stability by reducing molecular mobility, a trait valuable in high-temperature synthesis or material applications.

生物活性

3-Chloro-N~2~,N~2~-dipropyl-1,2-benzenediamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an aromatic amine that serves as an intermediate in the synthesis of various organic compounds. Its structure includes two propyl groups and a chloro substituent on a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the chloro group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism involves cell cycle arrest at various phases, leading to aberrant DNA replication and chromatin condensation. The cytotoxic effects were observed in several cancer cell lines:

| Cell Line | IC50 Value |

|---|---|

| MDA-MB-231 (breast cancer) | 10 μM |

| HeLa (cervical cancer) | 15 μM |

| A549 (lung cancer) | 12 μM |

These results highlight its potential for further development as an anticancer drug .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzenediamine derivatives, including this compound. The results indicated superior activity against Staphylococcus aureus compared to standard antibiotics like amikacin .

- Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects against various cancer cell lines, the compound demonstrated significant antiproliferative activity. The study concluded that structural modifications could enhance its efficacy against specific cancer types .

常见问题

Q. What are the optimal synthetic routes for 3-Chloro-N,N-dipropyl-1,2-benzenediamine, and what challenges exist in achieving high yield and purity?

- Methodological Answer : The synthesis typically involves propylation of 3-chloro-1,2-benzenediamine using propyl halides (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) to promote nucleophilic substitution. A two-step approach may be required: (1) protection of one amine group to avoid over-alkylation, followed by (2) deprotection and purification via column chromatography or recrystallization. Challenges include controlling regioselectivity, minimizing byproducts (e.g., mono- or tri-alkylated derivatives), and optimizing reaction time/temperature. Solvent choice (e.g., DMF or THF) significantly impacts yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of 3-Chloro-N,N-dipropyl-1,2-benzenediamine?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., propyl chain integration, chlorine position) and amine proton environments.

- FTIR : Identify N-H stretching (if unreacted amines persist) and C-Cl vibrations (~550–600 cm⁻¹).

- HPLC/MS : Assess purity and molecular ion peaks (e.g., [M+H]+ via ESI-MS).

- X-ray crystallography (if crystals form): Resolve absolute configuration and steric effects of dipropyl groups .

Q. What are the key factors affecting the solubility and stability of 3-Chloro-N,N-dipropyl-1,2-benzenediamine in different solvents, and how can these be optimized?

- Methodological Answer : Solubility is influenced by solvent polarity (e.g., higher in dichloromethane or DMSO than in hexane) and hydrogen-bonding capacity. Stability studies should monitor degradation under light, oxygen, or humidity using accelerated aging tests (40°C/75% RH). Storage in inert atmospheres (argon) and amber vials is recommended. Pre-experiment solubility screening via UV-Vis or gravimetric analysis ensures optimal solvent selection .

Advanced Research Questions

Q. How does the electronic and steric environment of 3-Chloro-N,N-dipropyl-1,2-benzenediamine influence its potential as a ligand in transition metal catalysis?

- Methodological Answer : The dipropyl groups introduce steric bulk, potentially favoring chelation geometry (e.g., square planar vs. octahedral) in metal complexes. Electronic effects from the chlorine substituent can modulate electron density at the nitrogen donors, impacting catalytic activity. Comparative studies with analogous ligands (e.g., tert-butyl-substituted diamines) using cyclic voltammetry and DFT calculations reveal redox behavior and metal-ligand bond strengths .

Q. What strategies can resolve discrepancies in reported reactivity or stability data of 3-Chloro-N,N-dipropyl-1,2-benzenediamine under varying experimental conditions?

- Methodological Answer : Systematic reproducibility studies should standardize protocols for synthesis, purification, and analysis. Contradictions in reactivity (e.g., unexpected byproducts) may arise from trace impurities; rigorous characterization (e.g., GC-MS for volatile byproducts) and controlled kinetic studies under inert conditions are critical. Collaborative inter-laboratory validation using shared reference samples enhances data reliability .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and interaction mechanisms of 3-Chloro-N,N-dipropyl-1,2-benzenediamine in supramolecular assemblies or catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution, frontier orbitals (HOMO/LUMO), and binding affinities with metals or biomolecules. Molecular dynamics simulations predict self-assembly behavior in solvents. For catalytic cycles, transition-state analysis identifies rate-limiting steps. Experimental validation via in situ IR/Raman spectroscopy or XAS (X-ray absorption spectroscopy) corroborates computational findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。